molecular formula C21H21NO4 B2604252 (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 896828-82-3

(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B2604252
CAS No.: 896828-82-3
M. Wt: 351.402
InChI Key: AODYTJVTQOPFMK-UNOMPAQXSA-N
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Description

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and a high yield .

Scientific Research Applications

Vasorelaxant Agents

A study focused on benzofuran-morpholinomethyl-pyrazoline hybrids, which are compounds synthesized through reactions involving α,β-unsaturated carbonyl compounds and various hydrazides, leading to significant vasodilation properties in isolated thoracic aortic rings of rats. The study suggests that compounds with the (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one motif could potentially exhibit similar bioactivities due to the structural similarities and vasorelaxant effects observed. This indicates a promising application in treating cardiovascular diseases by inducing vasodilation and improving blood flow. The quantitative structure-activity relationship (QSAR) study also revealed a correlation between vasorelaxant activities and the compounds' physicochemical parameters, highlighting the importance of solubility and structural connectivity in determining their biological efficacy (Hassan et al., 2014).

Corrosion Inhibitors

In the realm of materials science, Schiff bases, including structures related to this compound, have been explored for their role as corrosion inhibitors. A study demonstrated the use of Schiff bases as highly efficient inhibitors for mild steel corrosion in acidic environments. The effectiveness of these compounds was attributed to the presence of nitrogen in the inhibitor structure, highlighting the potential of benzofuran derivatives as corrosion inhibitors in industrial applications. This study underscores the versatility of this compound related compounds in both biomedical and industrial fields (Jamil et al., 2018).

DNA Topoisomerase Inhibitors

Another intriguing application is in the field of oncology, where benzofuran derivatives have been identified as potent inhibitors of DNA topoisomerases I and II. These enzymes are crucial for DNA replication and transcription, making them attractive targets for cancer therapy. A study on new benzofurans isolated from the rhizome of Gastrodia elata Blume demonstrated significant inhibitory activity against these enzymes, suggesting the therapeutic potential of this compound and its analogs in the development of new anticancer agents (Lee et al., 2007).

Future Directions

Given the strong biological activities of benzofuran compounds, they are potential natural drug lead compounds . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-14-4-2-3-5-15(14)12-19-20(24)16-6-7-18(23)17(21(16)26-19)13-22-8-10-25-11-9-22/h2-7,12,23H,8-11,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODYTJVTQOPFMK-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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